molecular formula C11H8N2S B1335391 2-Amino-4-phenylthiophene-3-carbonitrile CAS No. 4651-73-4

2-Amino-4-phenylthiophene-3-carbonitrile

Cat. No. B1335391
CAS RN: 4651-73-4
M. Wt: 200.26 g/mol
InChI Key: RMSVWOYCWFNSCM-UHFFFAOYSA-N
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Description

2-Amino-4-phenylthiophene-3-carbonitrile (ACPT) is a compound of interest in various chemical research areas due to its potential applications in material science and pharmaceuticals. The compound features a thiophene ring, a common structural motif in organic electronics, and a nitrile group, which is often used in medicinal chemistry for the synthesis of various drug candidates .

Synthesis Analysis

The synthesis of ACPT-related compounds has been explored through various methods. One approach involves the electrochemical dimerization of ACPT in acetonitrile solutions, using Pt electrodes to form stable dimers and oligomers characterized by spectroscopic techniques . Another method reported is the ultrasound-promoted one-pot synthesis of thiadiazolopyrimidine derivatives, which are potential anticancer agents . A stereoselective synthesis method has also been proposed for trans-isomers of 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, using base-catalyzed reactions .

Molecular Structure Analysis

The molecular structure of ACPT derivatives has been characterized using various spectroscopic methods and X-ray diffraction analysis. The crystal structures of these compounds often show significant interactions such as hydrogen bonding, which can lead to the formation of helical chain structures in the crystal lattice . These interactions are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

ACPT and its derivatives undergo various chemical reactions, which have been studied to understand their reactivity and potential applications. For instance, the reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes does not yield the expected products but instead forms substituted dithienopyrimido pyrimidinethiones and pyrimidinones . These unexpected products highlight the complex reactivity of ACPT compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ACPT derivatives have been investigated through experimental and computational methods. Spectral analysis (FT-IR, NMR, UV-visible) and quantum chemical studies have been conducted to determine molecular geometry, electronic properties, and thermodynamic properties . These studies provide insights into the nonlinear optical behavior and reactivity of the compounds, which are important for their potential applications in materials science and drug design.

Scientific Research Applications

Application in Drug Development for Hepatitis B and C

  • Summary of the Application: 2-Amino-4-phenylthiophene-3-carbonitrile has been investigated as a potential drug candidate for Hepatitis B and C . Despite the availability of safe and efficient vaccines, hepatic diseases caused by Hepatitis B and C virus infection afflict about 250 million people and result in over 800,000 fatalities each year . Known antihepatitic drugs have substantial drawbacks and do not completely eradicate the virus from infected cells .
  • Methods of Application or Experimental Procedures: The compounds were synthesized by condensing p-aminoacetophenone and malononitrile in toluene and analyzed using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic techniques . Molecular electronic properties including chemical reactivity/stability, natural bond orbital (NBO) analysis, and nonlinear optical properties were examined to elucidate its application . The experimental vibrational specificities were compared with theoretically computed wavenumbers based on normal modes of vibration . The studied compounds were subjected for molecular docking assay against RNA-dependent RNA polymerase (NS5B) proteins of hepatitis B and C variant and compared with conventional drugs .
  • Results or Outcomes: Relative binding affinity score of above −6.10 kcal/mol validated by a favorable number of hydrogen bonds were observed implying great inhibitory potency against hepatitis .

Applications in Material Science

  • Summary of the Application: Thiophene derivatives are utilized in industrial chemistry and material science . They play a prominent role in the advancement of organic semiconductors .
  • Methods of Application or Experimental Procedures: Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
  • Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the field of organic electronics .

Future Directions

The compound and its derivatives could potentially be explored for their biological activities given the broad range of properties exhibited by 2-aminothiophenes . Furthermore, their synthetic availability makes them suitable starting points for the synthesis of a variety of thiophene-containing heterocycles and polycyclic hybrid molecules .

properties

IUPAC Name

2-amino-4-phenylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSVWOYCWFNSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274803
Record name 2-Amino-4-phenyl-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phenyl-3-thiophenecarbonitrile

CAS RN

4651-73-4
Record name 2-Amino-4-phenyl-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4651-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-phenyl-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
I Benjamin, TE Gber, H Louis, TN Ntui… - Iranian Journal of …, 2022 - Springer
… (DFT) computation was utilized at the M06-2x/6-311 + + G(d,p) level of theory to investigate basic molecular electronic structure properties of 2-amino-4-phenylthiophene-3-carbonitrile …
Number of citations: 41 link.springer.com
F Alizadeh-Bami, H Mehrabi, M Hosseini-pour - 2023 - researchsquare.com
A novel series of thieno [2, 3-d] pyrimidine analogues was designed and synthesized via three-step reactions. A novel condition has been developed for the preparation of substituted 2-…
Number of citations: 2 www.researchsquare.com
E Yıldız, M Köse, M Tümer, S Purtaş, F Tümer - Journal of Molecular …, 2017 - Elsevier
… In this study, two new thiophene based imine compounds (HA and HB) were obtained from the reaction of 2-amino-4-phenylthiophene-3-carbonitrile (1) or 2-amino-4-(naphthalen-2-yl)…
Number of citations: 6 www.sciencedirect.com
H Missoum, Y Datoussaid, N Choukchou-braham… - Chem. Proc, 2022 - sciforum.net
In recent years, Thiophene and its derivatives have known an increasing importance as intermediates to biologically active compounds and in organic synthesis. 2-Amino-3-functionally …
Number of citations: 0 sciforum.net
FM Abdelrazek - Phosphorus, Sulfur, and Silicon and the Related …, 1996 - Taylor & Francis
… α-(thiocyanatomethyl) benzylidenemalononitde (1) undergoes hydrolysis followed by cyclization to atford 2-amino-4-phenylthiophene-3-carbonitrile (2) on reflux in acetic/dil. …
Number of citations: 11 www.tandfonline.com
FM Abdelrazek, NH Metwally - Synthetic communications, 2006 - Taylor & Francis
… , namely 2‐amino‐5‐phenylfuran‐3‐carbonitrile 6a,Citation11 2‐amino‐4‐phenylthiophene‐3,5‐dicarbonitrile 6b,Citation13 and 2‐amino‐4‐phenylthiophene‐3‐carbonitrile 6c,Citation…
Number of citations: 26 www.tandfonline.com
N Erfaninia, R Tayebee, EL Foletto… - Applied …, 2018 - Wiley Online Library
In this work, a new synthetic route for the preparation of ZnFe 2 O 4 nanoparticles through the chemical co‐precipitation using Fe 2+ and Fe 3+ ions in an alkaline solution was …
Number of citations: 23 onlinelibrary.wiley.com
A Akbarzadeh, MG Dekamin - Green Chemistry Letters and …, 2017 - Taylor & Francis
A green and efficient protocol for the synthesis of densely functionalized 2-aminothiophene derivatives is described by the one-pot three-component Gewald reaction from enolizable …
Number of citations: 21 www.tandfonline.com
FM Abdelrazek, AM Salah - Phosphorus, Sulfur, and Silicon and the …, 1992 - Taylor & Francis
… Key words: 5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile; p-alanine derivative; thieno[2,3-d]… a novel synthesis of 5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile l,',* as well …
Number of citations: 9 www.tandfonline.com
N Erfaninia, R Tayebee, M Dusek… - Applied Organometallic …, 2018 - Wiley Online Library
This study demonstrates ED‐UiO‐66 as a novel and effective solid nanoporous basic catalyst prepared through the amine grafting onto the pores of UiO‐66. The manufactured …
Number of citations: 23 onlinelibrary.wiley.com

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